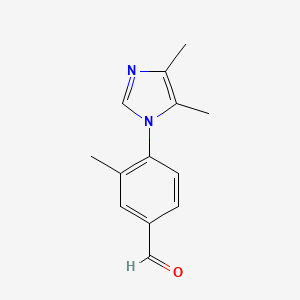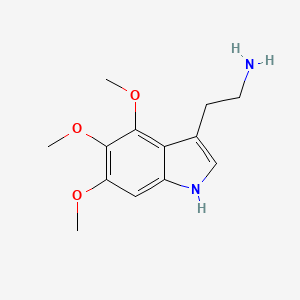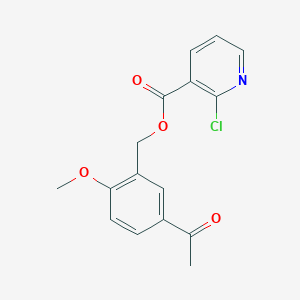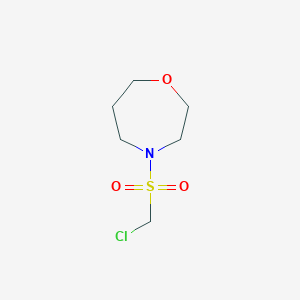
4-((Chloromethyl)sulfonyl)-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Chloromethyl)sulfonyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a chloromethyl group and a sulfonyl group attached to the oxazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane typically involves the reaction of an oxazepane derivative with chloromethyl sulfone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-((Chloromethyl)sulfonyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted oxazepane.
Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((Chloromethyl)sulfonyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation-reduction reactions. These reactions enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-((Chloromethyl)sulfonyl)-1,4-thiazepane: Similar structure but contains a sulfur atom in the ring.
4-((Chloromethyl)sulfonyl)-1,4-diazepane: Contains two nitrogen atoms in the ring.
4-((Chloromethyl)sulfonyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.
Propiedades
Fórmula molecular |
C6H12ClNO3S |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
4-(chloromethylsulfonyl)-1,4-oxazepane |
InChI |
InChI=1S/C6H12ClNO3S/c7-6-12(9,10)8-2-1-4-11-5-3-8/h1-6H2 |
Clave InChI |
NHSHDPGQYPRHNS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCOC1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)

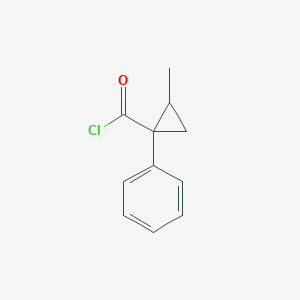
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
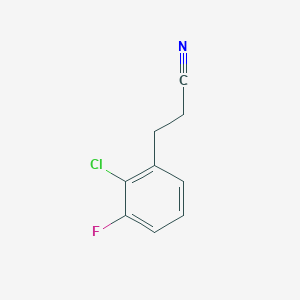
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
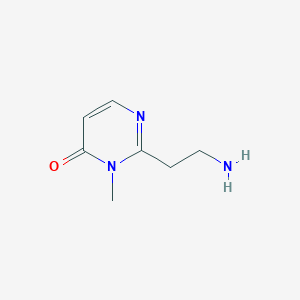


![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
